Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)-
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Overview
Description
N-CYCLOPROPYL-3-(FURAN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is a heterocyclic compound that features a unique structure combining cyclopropyl, furan, and imidazo[1,2-a]pyrazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOPROPYL-3-(FURAN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves multi-step procedures. One common approach includes:
Cross-Coupling Reaction: The initial step involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of Propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular Cyclization: Finally, intramolecular cyclization is catalyzed by Cs2CO3/DMSO to yield the desired imidazo[1,2-a]pyrazine derivatives.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: N-CYCLOPROPYL-3-(FURAN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed under mild conditions using common reducing agents.
Substitution: Substitution reactions, particularly at the furan and imidazo[1,2-a]pyrazine moieties, are feasible under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Metal-free oxidizing agents such as peroxides or oxygen.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a catalyst.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
N-CYCLOPROPYL-3-(FURAN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-3-(FURAN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Specific pathways involved may include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolopyrazines: Another class of heterocyclic compounds with similar synthetic routes and applications.
Uniqueness: N-CYCLOPROPYL-3-(FURAN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is unique due to the presence of the cyclopropyl and furan moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic applications based on various research findings.
Structural Overview
The compound features an imidazo[1,2-a]pyrazine core with a cyclopropyl group and a furanyl moiety. Its molecular formula is C13H12N4, which contributes to its unique pharmacological profile. The presence of the cyclopropyl group enhances its ability to penetrate cell membranes, making it a candidate for drug development.
The biological activity of Imidazo[1,2-a]pyrazin-8-amine derivatives primarily involves their interaction with specific molecular targets. Notably, these compounds have shown significant inhibitory effects on Bruton's tyrosine kinase (Btk), which is implicated in various cancers and autoimmune disorders. The inhibition of Btk can lead to therapeutic applications in treating diseases responsive to kinase inhibition .
Anticancer Activity
Recent studies have highlighted the anticancer potential of Imidazo[1,2-a]pyrazin-8-amines. A notable study evaluated the compound's effectiveness against several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF7 (Breast Cancer) | 6.66 |
HCT116 (Colorectal Cancer) | 5.00 |
K562 (Chronic Myelogenous Leukemia) | 4.50 |
The data indicate that these compounds exhibit cytotoxic effects correlated with their inhibitory activity against CDK9, a critical kinase involved in cell cycle regulation and transcriptional control .
Inhibitory Activity Against ENPP1
Another significant finding is the compound's role as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1). ENPP1 negatively regulates the cGAS-STING pathway, which is crucial for immune response modulation. Inhibiting ENPP1 can enhance immune responses, making these compounds promising candidates for cancer immunotherapy. One derivative demonstrated an IC50 value of 5.70 nM against ENPP1 and improved antitumor efficacy when combined with anti-PD-1 therapy in murine models .
Synthesis Methods
The synthesis of Imidazo[1,2-a]pyrazin-8-amines typically involves multi-step reactions:
- Formation of the Imidazo Core : Cyclization reactions are used to create the imidazo[1,2-a]pyrazine framework from appropriate precursors.
- Substitution Reactions : The introduction of cyclopropyl and furanyl groups can be achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions with boronic acids.
These synthetic pathways allow for the generation of various derivatives with enhanced biological properties.
Case Studies
Several case studies illustrate the therapeutic potential of Imidazo[1,2-a]pyrazin-8-amines:
- Study on CDK9 Inhibition : A derivative demonstrated potent CDK9 inhibitory activity with an IC50 of 0.16 µM, correlating with significant anti-proliferative effects across multiple cancer cell lines .
- ENPP1 Inhibition : Research indicated that a specific derivative not only inhibited ENPP1 effectively but also enhanced the expression of genes involved in immune response pathways when used in combination therapies .
Properties
CAS No. |
825630-46-4 |
---|---|
Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-cyclopropyl-3-(furan-3-yl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H12N4O/c1-2-10(1)16-12-13-15-7-11(9-3-6-18-8-9)17(13)5-4-14-12/h3-8,10H,1-2H2,(H,14,16) |
InChI Key |
SFQGTHPNLKOAME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=CN3C2=NC=C3C4=COC=C4 |
Origin of Product |
United States |
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